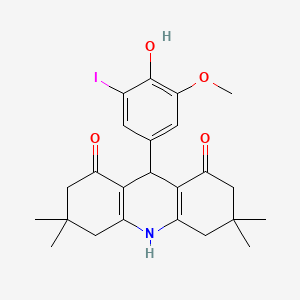
9-(4-Hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound with the molecular formula C24H28INO4 and a molecular weight of 521.399 g/mol . This compound is notable for its unique structure, which includes a hydroxy, iodo, and methoxy substituted phenyl ring, as well as a tetramethylated decahydroacridine core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 9-(4-Hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives in the presence of an acid catalyst . Another method involves the use of o-phenylenediamines in combination with aldehydes, followed by oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-methoxyphenyl derivative.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(4-Hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy, iodo, and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar compounds include other hydroxy-iodo-methoxy substituted phenyl derivatives and tetramethylated acridine derivatives. For example:
1-(4-Hydroxy-3-iodo-5-methoxyphenyl)ethanone: A simpler analog with similar substituents on the phenyl ring.
3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid: Another analog with a different core structure.
The uniqueness of 9-(4-Hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione lies in its combination of a highly substituted phenyl ring with a tetramethylated decahydroacridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28INO4 |
|---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
9-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C24H28INO4/c1-23(2)8-14-20(16(27)10-23)19(12-6-13(25)22(29)18(7-12)30-5)21-15(26-14)9-24(3,4)11-17(21)28/h6-7,19,26,29H,8-11H2,1-5H3 |
InChI Key |
XQVKYWVDHTYDKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)I)O)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















